Cas no 16929-55-8 (2-(2-bromoethyl)-1,3-dimethoxybenzene)
2-(2-bromoethyl)-1,3-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethyl)-1,3-dimethoxybenzene
- Benzene, 2-(2-bromoethyl)-1,3-dimethoxy-
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- Inchi: 1S/C10H13BrO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6-7H2,1-2H3
- InChI Key: KXPHMWYAMLMGCR-UHFFFAOYSA-N
- SMILES: C1(OC)=CC=CC(OC)=C1CCBr
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 280.0±25.0 °C(Predicted)
2-(2-bromoethyl)-1,3-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893685-0.05g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-0.1g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-0.25g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-0.5g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-1.0g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1893685-2.5g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-5.0g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1893685-10.0g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1893685-1g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1893685-5g |
2-(2-bromoethyl)-1,3-dimethoxybenzene |
16929-55-8 | 5g |
$2443.0 | 2023-09-18 |
2-(2-bromoethyl)-1,3-dimethoxybenzene Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(2-bromoethyl)-1,3-dimethoxybenzene
2-(2-Bromoethyl)-1,3-Dimethoxybenzene: A Comprehensive Overview
The compound CAS No. 16929-55-8, commonly referred to as 2-(2-bromoethyl)-1,3-dimethoxybenzene, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The molecule consists of a benzene ring substituted with two methoxy groups at the 1 and 3 positions, along with a bromoethyl group at the 2 position. This configuration imparts distinctive electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the role of 2-(2-bromoethyl)-1,3-dimethoxybenzene in the synthesis of bioactive compounds. Researchers have explored its use as a precursor in the development of novel drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases. The bromoethyl group serves as a reactive site for nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the molecule. This versatility has made it a cornerstone in medicinal chemistry.
In terms of synthesis, 16929-55-8 can be prepared through several routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. However, recent advancements have focused on greener and more efficient methods to minimize environmental impact. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These developments underscore the importance of sustainable practices in modern chemical synthesis.
The structural features of 2-(2-bromoethyl)-1,3-dimethoxybenzene also make it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of new catalysts for industrial processes. Additionally, the compound's electronic properties have been studied for potential use in organic electronics, particularly in the design of semiconducting materials.
From an analytical standpoint, CAS No. 16929-55-8 has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided insights into its molecular conformation and reactivity under different conditions. Furthermore, computational studies have been conducted to predict its behavior in various chemical environments, aiding in the design of more efficient synthetic pathways.
In conclusion, 2-(2-bromoethyl)-1,3-dimethoxybenzene stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in contemporary chemical science.
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